2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)-1,3-benzothiazole-6-carboxamide
Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a phthalimide moiety, which is often used in medicinal chemistry.
Preparation Methods
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common route includes the condensation of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride to form an intermediate, which is then reacted with phthalic anhydride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its use in inhibiting certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The phthalimide group can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
2-aminobenzothiazole: A simpler structure with similar biological activity.
Phthalimide derivatives: Known for their use in medicinal chemistry.
Benzothiazole-6-carboxamide: Shares the benzothiazole core but lacks the phthalimide moiety.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)-1,3-benzothiazole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c1-2-31-16-10-8-15(9-11-16)25-21(28)14-7-12-19-20(13-14)32-24(26-19)27-22(29)17-5-3-4-6-18(17)23(27)30/h3-13H,2H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIKRIOFYBNZNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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